Acamprosate is a synthetic amino acid and a neurotransmitter analogue that is used as an alcohol deterrent in management of alcohol dependence and abuse. Acamprosate was approved for use in the therapy of alcohol dependence and abuse in the United States in 2004.
Acamprosate-D6 Calcium
CAS No.: 1225580-94-8
Cat. No.: VC0196377
Molecular Formula: C5H7NO4SD3·1/2Ca
Molecular Weight: 203.26
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1225580-94-8 |
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Molecular Formula | C5H7NO4SD3·1/2Ca |
Molecular Weight | 203.26 |
IUPAC Name | calcium;3-[(2,2,2-trideuterioacetyl)amino]propane-1-sulfonate |
Standard InChI | InChI=1S/C5H11NO4S.Ca/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+2/p-1/i1D3; |
SMILES | CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] |
Appearance | Solid powder |
Chemical Identity and Properties
Acamprosate-D6 Calcium is a stable isotope-labeled (deuterated) internal standard for acamprosate, featuring deuterium atoms strategically incorporated into its molecular structure. The compound exhibits several noteworthy chemical characteristics that distinguish it from the non-deuterated form.
Basic Chemical Information
Parameter | Details |
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CAS Number | 1225580-94-8 (deuterated); 77337-73-6 (unlabeled) |
Molecular Formula | C₅H₇NO₄SD₃·1/2Ca (individual salt); 2(C₅H₄D₆NO₄S⁻)·Ca²⁺ (complete salt) |
Molecular Weight | 203.26 g/mol (individual salt); variations reported across sources |
IUPAC Name | calcium;3-[(2,2,2-trideuterioacetyl)amino]propane-1-sulfonate |
Physical Appearance | White, odorless or nearly odorless powder |
Solubility | Freely soluble in water; practically insoluble in absolute ethanol and dichloromethane |
Purity | Typically >95% for research applications |
The molecular structure features deuterium atoms replacing hydrogen atoms in the acetyl group, creating a compound that behaves chemically similar to standard acamprosate calcium but can be distinguished analytically.
Structural Characteristics
The compound's structure resembles that of the endogenous amino acid homotaurine, which is a structural analog of the amino acid neurotransmitter γ-aminobutyric acid (GABA) and the amino acid neuromodulator taurine. The deuterium labeling occurs specifically at the acetyl group, creating a tracking mechanism for research purposes without significantly altering the compound's biological behavior .
Research Applications
Acamprosate-D6 Calcium serves several critical functions in scientific research, primarily as an analytical tool for understanding the pharmacological properties of acamprosate.
Pharmacokinetic Analysis
The deuterium labeling allows researchers to precisely track the compound's absorption, distribution, metabolism, and excretion in biological systems. This capability is crucial for:
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Distinguishing the administered compound from endogenous substances
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Monitoring metabolic pathways with high precision
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Quantifying acamprosate concentrations in various biological matrices
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Establishing bioequivalence in pharmaceutical development
Analytical Standard Applications
As an internal standard, Acamprosate-D6 Calcium provides significant advantages in analytical chemistry:
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Serves as a reference compound in chromatographic and mass spectrometric analyses
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Compensates for variations in sample preparation and instrument performance
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Enables accurate quantification of non-deuterated acamprosate in biological samples
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Supports method development and validation for clinical and research assays
Mechanistic Research Findings
Recent investigations utilizing deuterated compounds like Acamprosate-D6 Calcium have led to groundbreaking discoveries regarding acamprosate's mechanism of action, challenging long-held assumptions about how this medication functions.
The Calcium Hypothesis
A particularly remarkable finding from research involving acamprosate compounds suggests that calcium, rather than the N-acetylhomotaurinate moiety, may be the active component responsible for the therapeutic effects in alcohol dependence treatment .
This hypothesis emerged from experiments demonstrating that:
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Sodium salt of N-acetylhomotaurinate showed ineffectiveness in reducing alcohol consumption in animal models
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Calcium salts alone produced effects similar to acamprosate calcium
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Patients with higher plasma calcium levels due to acamprosate treatment exhibited better clinical outcomes
These findings have profound implications for understanding acamprosate's mechanism of action and potentially developing more effective treatments for alcohol use disorder .
Neurotransmitter System Interactions
Traditional understanding suggested acamprosate works by:
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Restoring balance between excitatory and inhibitory neurotransmitters disrupted by chronic alcohol use
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Interacting with glutamate and GABA neurotransmitter systems
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Specifically targeting NMDA receptors and metabotropic glutamate receptor group I (mGluR5)
Pharmaceutical Development Considerations
Acamprosate-D6 Calcium plays an important role in pharmaceutical development and quality control processes.
Quality Control Parameters
Manufacturers of Acamprosate-D6 Calcium typically adhere to stringent quality control procedures:
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Identity and purity verification through multiple analytical methods
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NMR spectroscopy and HPLC chromatography for structural confirmation
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Target HPLC purities typically exceeding 98%
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Comprehensive certificates of analysis documenting quality parameters
Future Research Directions
The development and application of Acamprosate-D6 Calcium open several promising avenues for future research in alcohol dependence treatment.
Targeted Therapeutic Approaches
If calcium is indeed the active moiety in acamprosate, this suggests potential for:
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Development of calcium-based medications with improved efficacy
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Exploration of calcium channel modulators as alcohol dependence treatments
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Personalized medicine approaches based on calcium metabolism profiles
Expanded Analytical Applications
Future applications of deuterated acamprosate may include:
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Development of more sensitive bioanalytical methods
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Application in pharmacogenomic studies
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Integration into therapeutic drug monitoring protocols
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Support for regulatory submissions and bioequivalence studies
Comparative Analysis with Non-Deuterated Acamprosate
Understanding the similarities and differences between Acamprosate-D6 Calcium and standard acamprosate calcium is essential for appropriate research applications.
Pharmacological Equivalence
While chemically distinct, Acamprosate-D6 Calcium maintains similar pharmacological properties to non-deuterated acamprosate, with key differences being:
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Slightly altered physicochemical properties due to the deuterium-hydrogen substitution
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Different mass spectral fragmentation patterns
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Potentially minor differences in reaction rates due to the kinetic isotope effect
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Identical receptor binding and pharmacodynamic properties in most biological systems
Clinical Applications vs. Research Usage
Standard acamprosate calcium is approved for clinical use in alcohol dependence treatment, while Acamprosate-D6 Calcium is restricted to research applications only:
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